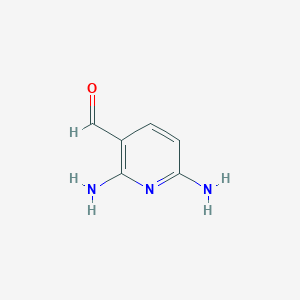
2,6-Diaminonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diaminonicotinaldehyde is a nitrogen-based heterocyclic compound derived from pyridine. Pyridine derivatives are known for their significant roles in various biochemical processes and their presence in numerous bioactive compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diaminonicotinaldehyde typically involves the reaction of 2,6-diaminopyridine with formylating agents under controlled conditions. One common method includes the use of formic acid and formaldehyde in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous process involving a rotating packed bed reactor. This method enhances mass transfer and reduces reaction time, making the process more efficient .
化学反応の分析
Types of Reactions: 2,6-Diaminonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed under specific conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which have significant biological and chemical properties .
科学的研究の応用
2,6-Diaminonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a bioactive ligand in various biochemical processes.
Medicine: It has shown promise in the development of anticancer and antimicrobial agents.
Industry: It is utilized in the production of chemosensors and electrocatalysts
作用機序
The mechanism of action of 2,6-Diaminonicotinaldehyde involves its interaction with molecular targets through its amino and formyl groups. These interactions can lead to the formation of Schiff bases, which are known to exhibit various biological activities. The compound’s ability to form complexes with metal ions also plays a crucial role in its mechanism of action .
類似化合物との比較
2,6-Diaminopyridine: A precursor to 2,6-Diaminonicotinaldehyde, known for its symmetrical structure and biological activity.
3,4-Diaminopyridine: Used in the treatment of neuromuscular disorders, it shares similar structural features but differs in its specific applications.
Pyridine-3-carbaldehyde: Another pyridine derivative with formyl functionality, used in various organic syntheses .
Uniqueness: this compound stands out due to its dual functional groups (amino and formyl), which provide versatility in chemical reactions and potential for diverse applications in medicinal chemistry and industrial processes .
特性
CAS番号 |
151510-21-3 |
|---|---|
分子式 |
C6H7N3O |
分子量 |
137.14 g/mol |
IUPAC名 |
2,6-diaminopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H4,7,8,9) |
InChIキー |
YDVDHHVHCIAGAJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1C=O)N)N |
正規SMILES |
C1=CC(=NC(=C1C=O)N)N |
同義語 |
3-Pyridinecarboxaldehyde,2,6-diamino-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















